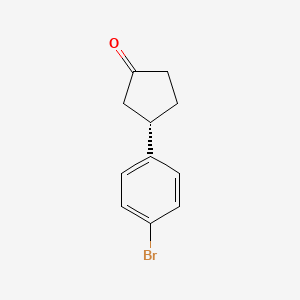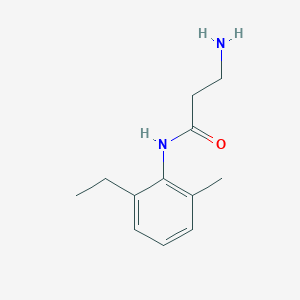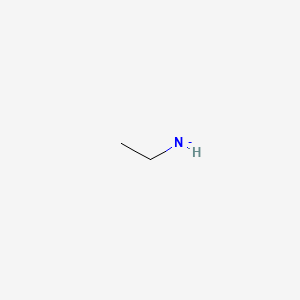![molecular formula C15H16O B8666450 [1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl- CAS No. 805250-19-5](/img/structure/B8666450.png)
[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-
概要
説明
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2’ and 4’ positions and a hydroxymethyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2,4’-dimethylbromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2’,4’-Dimethyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,4’-Dimethyl[1,1’-biphenyl]-3-ylmethane.
Substitution: 2’,4’-Dimethyl-3-nitro[1,1’-biphenyl] or 2’,4’-Dimethyl-3-bromo[1,1’-biphenyl].
科学的研究の応用
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
作用機序
The mechanism of action of (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
類似化合物との比較
Similar Compounds
2,4’-Dimethylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2’,4’-dimethylbiphenyl: Similar structure but with a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
2,4’-Dimethyl-1,1’-biphenyl: Another derivative with different substitution patterns, affecting its chemical and physical properties.
Uniqueness
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
特性
CAS番号 |
805250-19-5 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
[3-(2,4-dimethylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 |
InChIキー |
JOVVCWJITDVMNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Carbamic acid, [(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl]-, phenylmethyl ester (9CI)](/img/structure/B8666372.png)
![1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone](/img/structure/B8666379.png)
![N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine](/img/structure/B8666391.png)
![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
![Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8666403.png)



![1-[(3-Nitrophenyl)acetyl]pyrrolidine](/img/structure/B8666429.png)




![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)
